4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile
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Overview
Description
4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a carbonitrile group and a thiazinane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through the cyclization of appropriate precursors containing sulfur and nitrogen atoms. This step often involves the use of reagents like thionyl chloride or sulfur dichloride in the presence of a base such as triethylamine.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the thiazinane intermediate with a pyridine derivative containing a leaving group, such as a halide.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, typically under an inert atmosphere.
Substitution: Halogenated pyridine derivatives, bases like sodium hydride or potassium tert-butoxide, under anhydrous conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyridine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazinane ring is particularly interesting for its potential bioactivity.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit activity against various diseases due to their ability to interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazinane ring can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. The carbonitrile group can also participate in interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Thiazinane Derivatives: Compounds like 1,3-thiazinane and 1,2-thiazinane share the thiazinane ring but differ in their substitution patterns and functional groups.
Pyridine Derivatives: Compounds such as 2-cyanopyridine and 4-aminopyridine have similar pyridine rings but different substituents.
Uniqueness
4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile is unique due to the combination of the thiazinane ring and the pyridine ring with a carbonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-14(2,18-5-7-20(19)8-6-18)11-17-12-3-4-16-13(9-12)10-15/h3-4,9H,5-8,11H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVJVXFJFDYELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CC(=NC=C1)C#N)N2CCS(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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